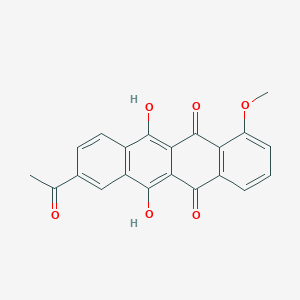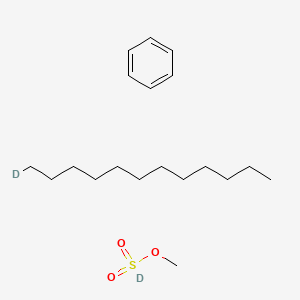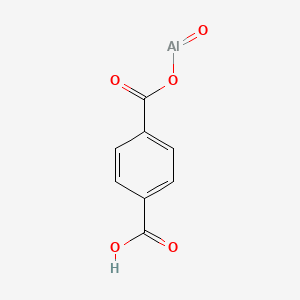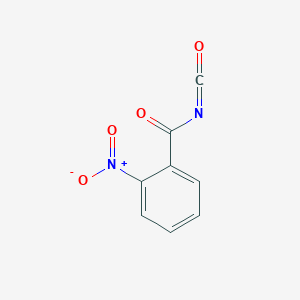
2-Nitrobenzoyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrobenzoyl isocyanate is an organic compound characterized by the presence of both a nitro group and an isocyanate group attached to a benzene ring. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Nitrobenzoyl isocyanate can be synthesized through various methods. One common approach involves the reaction of 2-nitrobenzoic acid with phosgene, resulting in the formation of 2-nitrobenzoyl chloride, which is then treated with an amine to yield the desired isocyanate . Another method involves the Curtius rearrangement, where 2-nitrobenzoyl azide is heated to produce this compound and nitrogen gas .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using phosgene and 2-nitrobenzoic acid as starting materials. The reaction is carried out under controlled conditions to ensure safety and maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitrobenzoyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas.
Addition Reactions: Reacts with water to form 2-nitrobenzamide and carbon dioxide.
Rearrangement Reactions: Undergoes Curtius rearrangement to form this compound from 2-nitrobenzoyl azide.
Common Reagents and Conditions
Alcohols and Amines: Used in substitution reactions to form urethanes and ureas.
Water: Reacts with this compound to form 2-nitrobenzamide.
Heat: Applied in Curtius rearrangement to facilitate the formation of this compound.
Major Products Formed
Urethanes and Ureas: Formed from reactions with alcohols and amines.
2-Nitrobenzamide: Formed from the reaction with water.
Wissenschaftliche Forschungsanwendungen
2-Nitrobenzoyl isocyanate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce isocyanate functionality into molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Nitrobenzoyl isocyanate involves its reactivity as an electrophile. The isocyanate group (R−N=C=O) readily reacts with nucleophiles, such as alcohols and amines, to form urethanes and ureas . This reactivity is exploited in various synthetic applications, including the formation of polymers and modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl isocyanate: Similar in structure but lacks the nitro group, making it less reactive in certain contexts.
Methyl isocyanate: Contains a methyl group instead of a nitro group, leading to different reactivity and applications.
2-Nitrobenzoyl chloride: Precursor to 2-nitrobenzoyl isocyanate, used in similar synthetic applications.
Uniqueness
This compound is unique due to the presence of both a nitro group and an isocyanate group, which enhances its reactivity and versatility in synthetic applications. The nitro group also imparts distinct electronic properties, making it valuable in specific research and industrial contexts .
Eigenschaften
CAS-Nummer |
5843-48-1 |
|---|---|
Molekularformel |
C8H4N2O4 |
Molekulargewicht |
192.13 g/mol |
IUPAC-Name |
2-nitrobenzoyl isocyanate |
InChI |
InChI=1S/C8H4N2O4/c11-5-9-8(12)6-3-1-2-4-7(6)10(13)14/h1-4H |
InChI-Schlüssel |
ZZTXGLBRQLEFLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N=C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
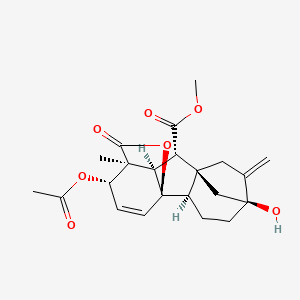
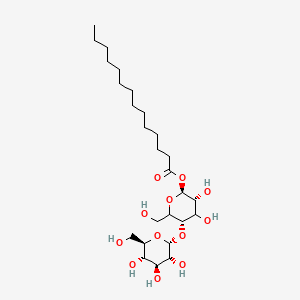


![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)
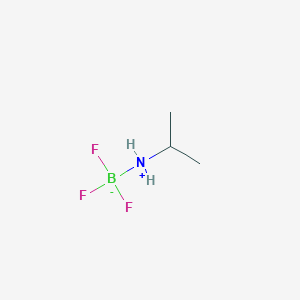
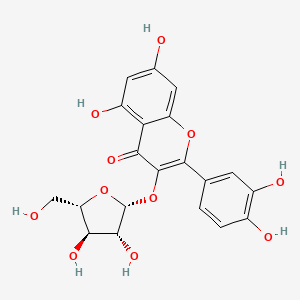
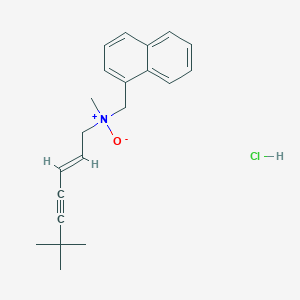
![1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)
